molecular formula C11H13N3O3S2 B273664 Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate

Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate

Cat. No.: B273664
M. Wt: 299.4 g/mol
InChI Key: DBPVTJKSADRFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an acetylhydrazino group, and a cyanosulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylhydrazino Group: This step involves the reaction of the thiophene derivative with acetylhydrazine under controlled conditions.

    Addition of the Cyanosulfanyl Group: This can be done through nucleophilic substitution reactions using suitable cyanide and sulfur sources.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanosulfanyl group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylhydrazino group may interact with enzymes or receptors, while the cyanosulfanyl group can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-acetylhydrazino)-3-nitrobenzoate: Similar structure but with a nitro group instead of a cyanosulfanyl group.

    2-(2-Acetylhydrazino)-4-nitropyridine 1-oxide: Contains a pyridine ring and a nitro group.

Uniqueness

Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate is unique due to the presence of the cyanosulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C11H13N3O3S2

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate

InChI

InChI=1S/C11H13N3O3S2/c1-4-17-10(16)8-6(2)19-11(18-5-12)9(8)14-13-7(3)15/h14H,4H2,1-3H3,(H,13,15)

InChI Key

DBPVTJKSADRFRJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1NNC(=O)C)SC#N)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1NNC(=O)C)SC#N)C

Origin of Product

United States

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